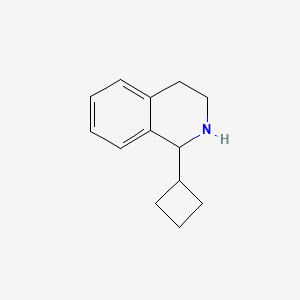

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-7-12-10(4-1)8-9-14-13(12)11-5-3-6-11/h1-2,4,7,11,13-14H,3,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKHQILNYWQRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2C3=CC=CC=C3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469108 | |

| Record name | 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886759-47-3 | |

| Record name | 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline: Core Properties and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline, a molecule of interest within the broader class of tetrahydroisoquinolines (THIQs). While specific experimental data for this particular derivative is limited in public literature, this document synthesizes available information on its core structure, proposes robust synthetic routes based on established chemical principles, and contextualizes its potential biological significance by examining the well-documented activities of the THIQ scaffold.

Molecular Identity and Physicochemical Properties

This compound belongs to the family of 1-substituted tetrahydroisoquinolines. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline moiety, a bicyclic system consisting of a benzene ring fused to a saturated heterocyclic amine ring. The defining feature of this specific derivative is the presence of a cyclobutyl group at the 1-position of the tetrahydroisoquinoline ring system.

Table 1: Core Properties of this compound and its Parent Compound

| Property | This compound | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) |

| IUPAC Name | This compound | 1,2,3,4-Tetrahydroisoquinoline |

| Molecular Formula | C₁₃H₁₇N | C₉H₁₁N[1] |

| Molecular Weight | 187.28 g/mol | 133.19 g/mol [1] |

| CAS Number | Not available | 91-21-4[1] |

| Melting Point | Not available | < -15 °C[1] |

| Boiling Point | Not available | 232-233 °C[2] |

| Solubility | Expected to be soluble in organic solvents. | Soluble in water (20 g/L at 20°C). |

Synthetic Pathways

The synthesis of 1-substituted tetrahydroisoquinolines is well-established in organic chemistry. Two classical and highly versatile methods are the Pictet-Spengler and Bischler-Napieralski reactions. These provide a logical and field-proven foundation for the synthesis of this compound.

Proposed Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of the target molecule, this would involve the reaction of 2-phenylethanamine with cyclobutanecarbaldehyde.

Experimental Protocol: Pictet-Spengler Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylethanamine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Addition of Aldehyde: Add cyclobutanecarbaldehyde (1.1 eq) to the solution.

-

Acid Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Pictet-Spengler reaction workflow.

Proposed Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a two-step process that begins with the acylation of a β-phenylethylamine, followed by acid-catalyzed cyclization to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.

Experimental Protocol: Bischler-Napieralski Synthesis of this compound

-

Amide Formation: React 2-phenylethanamine (1.0 eq) with cyclobutanecarbonyl chloride (1.1 eq) in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-(2-phenylethyl)cyclobutanecarboxamide.

-

Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heat to induce cyclization to 1-cyclobutyl-3,4-dihydroisoquinoline.

-

Reduction: Reduce the intermediate dihydroisoquinoline using a suitable reducing agent, such as sodium borohydride (NaBH₄) in methanol, to yield the final product, this compound.

-

Purification: Purify the final product using standard techniques such as column chromatography.

Caption: Bischler-Napieralski reaction workflow.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this compound are not available, its structure allows for the prediction of key spectroscopic features based on data from the parent compound and analogous structures.

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features for this compound |

| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.2 ppm), a methine proton at the 1-position coupled to the cyclobutyl protons, diastereotopic methylene protons of the tetrahydroisoquinoline ring, and multiplets corresponding to the cyclobutyl ring protons. |

| ¹³C NMR | Aromatic carbons, a methine carbon at the 1-position, methylene carbons of the tetrahydroisoquinoline ring, and carbons of the cyclobutyl ring. |

| Mass Spec. | A molecular ion peak (M⁺) at m/z = 187. A prominent fragment would likely correspond to the loss of the cyclobutyl group. |

| IR | N-H stretching vibration (~3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2800-3100 cm⁻¹), and aromatic C=C bending vibrations (~1450-1600 cm⁻¹). |

Biological and Pharmacological Profile

The 1,2,3,4-tetrahydroisoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active natural products and synthetic drugs.[3][4] THIQ derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][5]

The introduction of a substituent at the 1-position of the THIQ ring is a common strategy to modulate biological activity. Studies on 1-alkyl-tetrahydroisoquinolines have shown that the nature and size of the alkyl group can significantly influence cytotoxicity and antimicrobial properties.[6][7] For instance, certain long-chain 1-alkyl derivatives have exhibited potent cytotoxic effects against cancer cell lines and strong antibacterial and antifungal activity.[6][7]

While no specific biological data for this compound has been reported, its structural similarity to other biologically active 1-substituted THIQs suggests it could be a valuable candidate for screening in various therapeutic areas. The cyclobutyl group, being a small, rigid cycloalkane, may confer a unique conformational profile that could influence its binding to biological targets.

Caption: Biological activities of the THIQ scaffold.

Safety and Handling

Specific toxicity data for this compound is not available. However, the parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as toxic if swallowed and fatal in contact with skin, and it can cause severe skin burns and eye damage.[1] It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a derivative of a pharmacologically significant scaffold. While specific experimental data for this compound is lacking, its synthesis can be readily achieved through established methods like the Pictet-Spengler and Bischler-Napieralski reactions. The biological potential of this molecule remains to be explored, but the known activities of related 1-substituted tetrahydroisoquinolines suggest that it could be a promising candidate for drug discovery programs. Future research should focus on the synthesis, purification, and full spectroscopic characterization of this compound, followed by a comprehensive evaluation of its biological activities.

References

- Khamidova, U., et al. (2021). Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines.

- Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13983-14006.

- Kravchenko, I., & Kryshtal, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.

- International Union of Pure and Applied Chemistry. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

PubChem. (n.d.). 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Katiyar, S. B., et al. (2006). Syntheses of new substituted triazino tetrahydroisoquinolines and beta-carbolines as novel antileishmanial agents. European Journal of Medicinal Chemistry, 41(1), 104-111.

- Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions for the production of substituted isoquinoline libraries. The Journal of Organic Chemistry, 75(16), 5627–5634.

- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Bath's Research Portal. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

- Google Patents. (n.d.). WO2005118548A1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives.

-

European Patent Office. (n.d.). EP 1751111 B1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Retrieved from [Link]

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13983-14006.

-

Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 1,2,3,4-tetrahydroisoquinolines.... Retrieved from [Link]

Sources

- 1. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sdiarticle4.com [sdiarticle4.com]

- 7. journaljpri.com [journaljpri.com]

An In-Depth Technical Guide to 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical architecture, plausible synthetic routes, and the scientific rationale behind its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Isoquinoline alkaloids, a large class of naturally occurring compounds, often feature the THIQ moiety and exhibit a wide array of biological activities.[1][3] The structural rigidity and the presence of a basic nitrogen atom allow THIQ derivatives to interact with a variety of biological targets, leading to their investigation as potential treatments for a range of diseases, including cancer, microbial infections, and neurological disorders.[1][3][4]

The introduction of a substituent at the C1-position of the THIQ ring system is a common strategy to modulate the pharmacological activity of these compounds. The nature and stereochemistry of this substituent can significantly influence the binding affinity and selectivity for specific biological targets. This guide focuses on the 1-cyclobutyl derivative, exploring how the presence of this particular alkyl group may influence its properties and potential applications.

Molecular Structure and Physicochemical Properties

This compound possesses a tricyclic structure, with the cyclobutyl ring appended to the stereocenter at the 1-position of the tetrahydroisoquinoline nucleus.

| Property | Value | Source |

| Molecular Formula | C13H17N | |

| Molecular Weight | 187.28 g/mol | |

| Appearance | Solid (Predicted) | General knowledge |

| Solubility | Soluble in organic solvents like dichloromethane, methanol, and DMSO. Limited solubility in water. | General knowledge |

| pKa | Estimated to be around 9-10 (for the secondary amine) | General knowledge |

Synthesis of this compound

The synthesis of 1-substituted tetrahydroisoquinolines can be achieved through several established methods. The Pictet-Spengler reaction is a cornerstone for the formation of the THIQ skeleton.[5][6][7]

Proposed Synthetic Pathway: The Pictet-Spengler Reaction

The most direct and widely employed method for the synthesis of 1-alkyl-1,2,3,4-tetrahydroisoquinolines is the Pictet-Spengler reaction.[5][6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5]

For the synthesis of this compound, the logical precursors would be phenethylamine and cyclobutanecarboxaldehyde.

Experimental Protocol: Pictet-Spengler Synthesis of this compound

Materials:

-

Phenethylamine

-

Cyclobutanecarboxaldehyde

-

Trifluoroacetic acid (TFA) or another strong protic acid

-

Dichloromethane (DCM) or a suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenethylamine (1.0 equivalent) in dry dichloromethane.

-

Aldehyde Addition: Add cyclobutanecarboxaldehyde (1.1 equivalents) to the solution.

-

Acid Catalysis: Slowly add trifluoroacetic acid (2.0 equivalents) to the reaction mixture. The use of a strong acid is crucial for the formation of the electrophilic iminium ion intermediate, which drives the cyclization.[5]

-

Reaction Progression: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Causality in Experimental Choices:

-

Excess Aldehyde: A slight excess of cyclobutanecarboxaldehyde is used to ensure the complete consumption of the starting phenethylamine.

-

Strong Acid Catalyst: The acid catalyst is essential to protonate the intermediate imine, forming a more electrophilic iminium ion that readily undergoes intramolecular electrophilic aromatic substitution to form the new six-membered ring.[5][8]

-

Aprotic Solvent: Dichloromethane is a common choice as it is relatively inert and effectively solubilizes the reactants and intermediates.

-

Aqueous Work-up: The basic work-up with sodium bicarbonate is necessary to neutralize the acid catalyst and deprotonate the product, making it soluble in the organic phase for extraction.

Self-Validating System:

The success of the synthesis can be validated at each stage. The formation of the imine intermediate can be monitored by IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of the C=N stretch). The final product can be characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.

Alternative Synthetic Strategy: Grignard Reaction

An alternative approach to introduce the cyclobutyl group at the C1 position involves the use of a Grignard reagent. This method is particularly useful for synthesizing 1,1-disubstituted THIQs but can also be adapted for monosubstituted derivatives.[9][10]

Experimental Workflow: Grignard-based Synthesis

Caption: Grignard-based synthesis of this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.2 ppm), CH at C1 (doublet of doublets), CH₂ at C3 and C4 (multiplets), NH proton (broad singlet), cyclobutyl protons (multiplets). |

| ¹³C NMR | Aromatic carbons, C1, C3, C4, and cyclobutyl carbons. The chemical shift of C1 would be significantly affected by the cyclobutyl substituent. |

| IR Spectroscopy | N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2800-3000 cm⁻¹), aromatic C=C bending (~1450-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 187.28, with fragmentation patterns corresponding to the loss of the cyclobutyl group and other characteristic fragments of the THIQ core. |

Potential Biological Activity and Structure-Activity Relationships

The diverse biological activities of THIQ derivatives make this compound a molecule of significant interest for further investigation.[1][3][4]

Anticancer Potential

Numerous THIQ analogs have been investigated for their anticancer properties.[1][11] The mechanism of action often involves the inhibition of key cellular targets such as tubulin or specific kinases. The lipophilic nature of the cyclobutyl group at the C1 position could enhance cell membrane permeability and potentially improve the compound's ability to reach intracellular targets.

Neurological Activity

THIQ derivatives are known to interact with various receptors in the central nervous system, including NMDA receptors.[12][13] The size and shape of the C1 substituent can influence the selectivity and potency of these interactions. The cyclobutyl group, being a small, non-polar moiety, could confer a unique binding profile compared to other alkyl or aryl substituents.

Antimicrobial Activity

The THIQ scaffold is also present in compounds with antibacterial and antifungal activity.[1] Structure-activity relationship (SAR) studies have shown that modifications at the C1 position can significantly impact the antimicrobial spectrum and potency. The introduction of the cyclobutyl group could be explored for its effect on these properties.

Logical Relationship of SAR Exploration

Caption: Workflow for the exploration of the biological activity of 1-Cyclobutyl-THIQ.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the broader class of biologically active THIQ derivatives. Its synthesis is readily achievable through established methodologies like the Pictet-Spengler reaction. The presence of the cyclobutyl group at the C1 position offers a unique structural feature that warrants investigation for its impact on pharmacological activity.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for its biological activities. In particular, its potential as an anticancer, neurological, or antimicrobial agent should be explored. Subsequent SAR studies, involving modifications to the cyclobutyl group and the THIQ core, could lead to the identification of novel therapeutic agents.

References

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Toteva, M. M., et al. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. Available at: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Biologically active 1‐substituted tetrahydroiso quinolines and isoquinolines. Available at: [Link]

-

Toteva, M. M., et al. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link]

-

Pujol, M. D., et al. (2018). Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. PubMed. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available at: [Link]

-

Acker, T. M., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link]

-

Ogden, K. K., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. PubMed. Available at: [Link]

-

Gray, D. W., et al. (n.d.). Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Chen, J., et al. (2008). Quantitative structure-activity relationship studies on 1-aryl-tetrahydroisoquinoline analogs as active anti-HIV agents. PubMed. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

-

Coldham, I., et al. (2013). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. PubMed. Available at: [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. Available at: [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

-

MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available at: [Link]

-

YouTube. (2022). Pictet-Spengler Reaction. Available at: [Link]

-

Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]

-

NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 8. d-nb.info [d-nb.info]

- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline (CAS 886759-47-3): A Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline (CAS 886759-47-3), a unique heterocyclic compound poised for exploration in drug discovery and development. While specific research on this particular molecule is nascent, its core structure, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, is a well-established pharmacophore found in numerous natural products and clinically significant synthetic drugs.[1][2][3][4] This document will delve into the fundamental chemistry of the THIQ nucleus, propose a robust synthetic strategy for this compound, and explore its potential therapeutic applications based on the established biological activities of its structural analogs.

The Strategic Importance of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core

The THIQ framework is a privileged scaffold in medicinal chemistry, forming the backbone of a vast array of biologically active molecules.[1] Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can be tailored to interact with high specificity to biological targets. The nitrogen atom within the ring system often serves as a key interaction point, participating in hydrogen bonding or acting as a basic center.

The therapeutic landscape of THIQ-containing compounds is remarkably diverse, encompassing:

-

Anticancer Agents: Derivatives have been investigated as inhibitors of Bcl-2/Mcl-1 proteins and as tubulin polymerization inhibitors, highlighting their potential in oncology.[5][6]

-

Neuropharmacological Agents: The THIQ motif is present in molecules with anticonvulsant properties and has been explored for the treatment of neurodegenerative disorders like Alzheimer's disease.[7][8]

-

Antimicrobial and Antiviral Activities: Various synthetic and natural THIQ analogs have demonstrated efficacy against a range of pathogens.[1]

The introduction of a cyclobutyl group at the 1-position of the THIQ ring, as in our topic molecule, is a strategic design choice. The cyclobutyl moiety is increasingly recognized in drug design for its ability to introduce conformational rigidity, improve metabolic stability, and serve as a lipophilic spacer to probe hydrophobic pockets in target proteins.[9][10]

Physicochemical Properties of this compound

While detailed experimental data for this specific compound is not widely available, we can infer its basic properties.

| Property | Value | Source |

| CAS Number | 886759-47-3 | [11] |

| Molecular Formula | C₁₃H₁₇N | |

| Molecular Weight | 187.28 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | C1(C2CCC2)C(C=CC=C3)=C3CCN1 | |

| InChI Key | BZKHQILNYWQRIO-UHFFFAOYSA-N |

Note: This data is based on supplier information and computational predictions, as extensive analytical data has not been publicly documented.

Proposed Synthesis Strategy: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis, prized for its efficiency and atom economy.[12][13] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular cyclization.[14] This approach is highly suitable for the synthesis of this compound.

The proposed retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol

Reaction: Phenethylamine with Cyclobutanecarboxaldehyde via Pictet-Spengler Reaction.

Principle: The reaction commences with the formation of a Schiff base (iminium ion) intermediate from the condensation of phenethylamine and cyclobutanecarboxaldehyde under acidic conditions.[14] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.

Caption: Experimental workflow for the Pictet-Spengler synthesis.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenethylamine (1.0 eq.) and cyclobutanecarboxaldehyde (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or toluene.

-

Catalyst Addition: Slowly add a strong acid catalyst, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) (0.1-1.0 eq.). For less activated aromatic rings, superacid conditions may be required to achieve good yields.[15]

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Cool the mixture to room temperature and carefully neutralize the acid by quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Alternative Synthetic Routes: The Bischler-Napieralski Reaction

An alternative and powerful method for constructing the THIQ scaffold is the Bischler-Napieralski reaction.[16][17] This two-step sequence involves the acylation of a β-phenylethylamine followed by an acid-catalyzed cyclization and subsequent reduction.

Caption: The Bischler-Napieralski reaction pathway.

This method is particularly effective for arenes bearing electron-donating groups.[17] The key steps are:

-

Amide Formation: Phenethylamine is acylated with cyclobutanecarbonyl chloride to form the corresponding amide.

-

Cyclization: The amide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.[16][17]

-

Reduction: The resulting imine is then reduced, typically with sodium borohydride (NaBH₄), to yield the final this compound.

Potential Biological Activity and Therapeutic Applications

Given the lack of specific biological data for this compound, its potential must be extrapolated from the extensive research on related THIQ analogs.[1][2][4] The unique combination of the proven THIQ pharmacophore and the strategically placed cyclobutyl group suggests several promising avenues for investigation:

-

Oncology: The lipophilic cyclobutyl group could enhance binding to hydrophobic pockets in anti-apoptotic proteins like Bcl-2 or within the colchicine binding site of tubulin, potentially leading to potent anticancer agents.[5][6]

-

Central Nervous System (CNS) Disorders: Many 1-substituted THIQs interact with CNS targets. The cyclobutyl moiety could modulate receptor selectivity and pharmacokinetic properties, such as blood-brain barrier penetration, making it a candidate for developing agents for neurodegenerative diseases or psychiatric disorders.[7]

-

Infectious Diseases: The THIQ scaffold is a known antibacterial and antiviral platform.[1] The cyclobutyl derivative could be screened against a panel of pathogens to identify novel anti-infective properties.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical entity of unknown toxicity. General guidance based on the parent compound, 1,2,3,4-tetrahydroisoquinoline, suggests the following:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[18]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapor.[18] Use in a well-ventilated area or a chemical fume hood.

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[18]

-

Incompatible Materials: Avoid strong oxidizing agents.[18]

In case of exposure, follow standard first aid measures: fresh air for inhalation, rinsing skin and eyes with plenty of water, and seeking medical attention if symptoms persist.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule at the intersection of a privileged scaffold and modern medicinal chemistry design principles. The synthetic routes to access this compound are well-established through classical organic reactions like the Pictet-Spengler and Bischler-Napieralski syntheses.

The primary directive for future research is the systematic biological evaluation of this compound. A comprehensive screening campaign across various target classes, particularly in oncology and neuroscience, is warranted. Subsequent structure-activity relationship (SAR) studies, exploring variations in both the cyclobutyl moiety and substitutions on the aromatic ring, will be crucial for optimizing potency and selectivity. This foundational work will pave the way for realizing the full therapeutic potential of this promising molecular architecture.

References

-

Pictet-Spengler reaction. Name-Reaction.com. [Link]

-

Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Publications. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of isoquinolines. CUTM Courseware - Centurion University. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. NIH. [Link]

-

Safety Data Sheet: L-Asparagine monohydrate for biochemistry. neoFroxx. [Link]

-

Safety Data Sheet. DC Fine Chemicals. [Link]

-

Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

-

1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline. PubChem. [Link]

-

1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

- 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 9. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 886759-47-3|this compound|BLD Pharm [bldpharm.com]

- 12. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 13. name-reaction.com [name-reaction.com]

- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 15. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 17. Bischler-Napieralski Reaction [organic-chemistry.org]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Preamble: The Enigmatic Potential of a Novel Tetrahydroisoquinoline

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities range from anti-cancer and anti-microbial to profound effects on the central nervous system.[2][3][4] The pharmacological diversity of THIQ derivatives is largely dictated by the nature and position of substituents on the heterocyclic ring system. Of particular importance is the substituent at the C1 position, which has been shown to be a key determinant of target specificity and potency.[3][5][6]

This guide focuses on a specific, under-characterized derivative: 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline . While the parent THIQ structure is well-documented, the introduction of a cyclobutyl group at the C1 position presents a unique pharmacological question. This document serves as a technical roadmap for researchers and drug development professionals, outlining a systematic approach to unraveling the mechanism of action of this novel compound. We will proceed from foundational knowledge of the THIQ class to hypothesized targets and detailed experimental protocols for their validation.

Part 1: Deconstructing the Molecule - Structure-Activity Relationship (SAR) Insights from the THIQ Family

The biological activity of 1-substituted THIQs is highly dependent on the steric and electronic properties of the C1-substituent. A review of existing literature provides a predictive framework for potential targets of 1-Cyclobutyl-THIQ:

-

CNS Targets: The THIQ core is a well-known pharmacophore for central nervous system targets. For instance, 1-aryl substituted THIQs have shown affinity for the NMDA receptor's PCP binding site.[7] Furthermore, certain 1,1-dialkyl-THIQs exhibit dopamine D2 receptor blocking activity.[6] The small, lipophilic cyclobutyl group could potentially favor interaction with hydrophobic pockets within CNS receptors.

-

Cytoskeletal Targets: A significant body of research has identified 1-substituted THIQs as inhibitors of tubulin polymerization, positioning them as potential anti-cancer agents.[3][8] The C1-substituent plays a critical role in the binding affinity to the colchicine site on tubulin.[3]

-

Adrenergic Receptors: The THIQ scaffold is also present in compounds targeting adrenergic receptors. For example, 1-benzyl-THIQ derivatives have been investigated as agonists and antagonists of beta-adrenoceptors.[9][10]

Given the non-polar, alicyclic nature of the cyclobutyl group, we can hypothesize that 1-Cyclobutyl-THIQ is most likely to interact with targets that have a hydrophobic binding pocket. The flexibility of the cyclobutyl ring may also allow for an induced-fit binding to certain targets. Based on these considerations, our investigation will initially prioritize CNS receptors and tubulin as potential targets.

Part 2: A Strategic Approach to Target Identification and Validation

To elucidate the mechanism of action of 1-Cyclobutyl-THIQ, a multi-pronged experimental approach is necessary. This section details the proposed workflows, from broad screening to specific target validation.

Workflow for Unbiased Target Identification

The initial phase of our investigation will involve a broad screening to identify potential biological targets.

Caption: Workflow for target identification and validation of 1-Cyclobutyl-THIQ.

Experimental Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity

Based on the SAR of related THIQs, the NMDA receptor is a plausible target.[7] A radioligand binding assay will be employed to determine the affinity of 1-Cyclobutyl-THIQ for the PCP binding site on the NMDA receptor.

Objective: To quantify the binding affinity (Ki) of 1-Cyclobutyl-THIQ for the PCP binding site of the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[3H]-MK-801 (radioligand)

-

This compound (test compound)

-

Dizocilpine (MK-801) as a positive control

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Methodology:

-

Membrane Preparation: Thaw rat brain cortical membranes on ice and resuspend in Tris-HCl buffer to a final concentration of 1 mg/mL.

-

Assay Setup: In 1.5 mL microcentrifuge tubes, add the following in order:

-

800 µL Tris-HCl buffer

-

100 µL of varying concentrations of 1-Cyclobutyl-THIQ (or positive/negative controls)

-

100 µL of [3H]-MK-801 (final concentration ~1 nM)

-

100 µL of membrane suspension (100 µg protein)

-

-

Incubation: Incubate the tubes at 25°C for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in buffer using a filtration manifold.

-

Washing: Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

-

Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled MK-801) from total binding. Determine the IC50 value of 1-Cyclobutyl-THIQ and calculate the Ki using the Cheng-Prusoff equation.

Experimental Protocol 2: Tubulin Polymerization Assay

To investigate the potential anti-cancer activity of 1-Cyclobutyl-THIQ, a tubulin polymerization assay will be performed.[3][8]

Objective: To determine if 1-Cyclobutyl-THIQ inhibits the polymerization of tubulin in vitro.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

General tubulin buffer (e.g., G-PEM buffer)

-

Paclitaxel (polymerization promoter, positive control)

-

Colchicine (polymerization inhibitor, positive control)

-

This compound (test compound)

-

Temperature-controlled spectrophotometer with a 340 nm filter

Methodology:

-

Reagent Preparation: Prepare stock solutions of all reagents. Keep tubulin on ice at all times.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Buffer

-

Varying concentrations of 1-Cyclobutyl-THIQ (or controls)

-

Tubulin solution (final concentration ~3 mg/mL)

-

-

Initiation of Polymerization: Add GTP to each well to initiate polymerization.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the change in absorbance over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of 1-Cyclobutyl-THIQ to the control curves to determine if the compound has an inhibitory effect.

Part 3: Hypothesized Signaling Pathway and Data Interpretation

Should 1-Cyclobutyl-THIQ demonstrate significant binding to the NMDA receptor, it would likely function as an antagonist at the PCP site, thereby inhibiting ion flow through the channel. This would have downstream effects on calcium influx and subsequent signaling cascades.

Caption: Hypothesized mechanism of 1-Cyclobutyl-THIQ as an NMDA receptor antagonist.

Data Interpretation:

A successful outcome from the proposed experiments would be the generation of quantitative data to support a specific mechanism of action.

| Parameter | Hypothetical Value | Interpretation |

| NMDA Receptor Binding (Ki) | < 1 µM | Potent binding to the NMDA receptor. |

| Tubulin Polymerization (IC50) | > 50 µM | Weak or no activity as a tubulin inhibitor. |

| Functional NMDA Assay (IC50) | ~ Ki value | Functional antagonism consistent with binding affinity. |

This data would strongly suggest that the primary mechanism of action for this compound is antagonism of the NMDA receptor.

Conclusion: A Path Forward

This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By leveraging the existing knowledge of the THIQ scaffold and employing a systematic series of well-established experimental protocols, researchers can effectively characterize this novel compound. The proposed workflows, from broad screening to specific functional assays, ensure a thorough investigation, leading to a clear understanding of its pharmacological profile. This foundational knowledge is a critical first step in the potential development of this compound for therapeutic applications.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985–14019. [Link][1][2][11][12]

-

Le, T. M., & May, J. A. (2014). Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. ChemMedChem, 9(11), 2465–2474. [Link][3][13]

-

Venkatraman, S., Njoroge, F. G., Girijavallabhan, V., & McCombie, S. W. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 449–453. [Link][5]

-

Gawad, M. A., & Abdel-Latif, M. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397–399. [Link][9]

-

Kozerski, L., & Mazurek, A. P. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25–29. [Link][14]

-

Stanchev, S., Stoyanov, N., & Zhelyazkova, S. (2008). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Letters in Drug Design & Discovery, 5(7), 485–490. [Link][6]

-

Grunwald, C., Schepmann, D., & Wünsch, B. (2006). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry, 41(8), 1003–1010. [Link][7]

-

Wang, Y., Chen, Y., & Miller, R. L. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 882–890. [Link][8]

-

Kovtun, Y., & Jones, G. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Pharmaceutical Chemistry Journal, 21(1), 20-38. [Link][4]

-

He, L., Lee, D. Y., & Wie, M. B. (2006). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols as novel affinity and photoaffinity probes for beta-adrenoceptor subtypes. Bioorganic & Medicinal Chemistry, 14(6), 1684–1697. [Link][10]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols as novel affinity and photoaffinity probes for beta-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Antitubulin, and Antiproliferative SAR of C3/C1‐Substituted Tetrahydroisoquinolines [ouci.dntb.gov.ua]

- 14. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline (CB-THIQ) Derivatives and Analogs

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide focuses on a specific, yet underexplored, subclass: 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline (CB-THIQ) derivatives and analogs. The incorporation of a cyclobutyl group at the C1 position introduces unique stereochemical and conformational constraints that can significantly influence pharmacological properties.[3][4][5] This document provides a comprehensive overview of the rationale for designing CB-THIQ derivatives, proposed synthetic strategies, a prospective analysis of their structure-activity relationships (SAR), and potential therapeutic applications, with a particular focus on their potential as modulators of central nervous system (CNS) targets.

Introduction: The Rationale for the 1-Cyclobutyl Moiety

The tetrahydroisoquinoline nucleus is a privileged scaffold, conferring upon molecules a rigid framework that is amenable to diverse functionalization.[1][2] The substituent at the 1-position plays a critical role in dictating the interaction of these molecules with their biological targets. While a variety of alkyl and aryl groups have been explored at this position, the cyclobutyl moiety offers a unique combination of properties that make it an attractive choice for novel drug design.[6]

The cyclobutyl group can be considered a bioisostere of more common alkyl substituents like isopropyl and tert-butyl.[7] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity, without drastically altering its fundamental chemical structure.[8]

Key Advantages of the Cyclobutyl Moiety:

-

Conformational Rigidity: Unlike its acyclic counterparts, the cyclobutyl ring has a puckered conformation, which can help to lock the molecule into a specific orientation, potentially leading to higher binding affinity and selectivity for its target.[3][9]

-

Metabolic Stability: The cyclic nature of the cyclobutyl group can render it less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.[9]

-

Hydrophobic Interactions: The cyclobutyl group provides a well-defined hydrophobic surface area that can effectively fill hydrophobic pockets within a receptor's binding site.[4]

-

Novelty and Patentability: The relative underexploration of the 1-cyclobutyl-THIQ scaffold presents an opportunity for the discovery of novel chemical entities with unique pharmacological profiles and strong intellectual property potential.

Synthetic Strategies for 1-Cyclobutyl-THIQ Derivatives

The synthesis of the 1-cyclobutyl-THIQ core can be approached through established methods for the formation of 1-substituted tetrahydroisoquinolines. The two most prominent and versatile methods are the Pictet-Spengler reaction and the addition of an organometallic reagent to a 3,4-dihydroisoquinoline intermediate.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines.[10][11][12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6] To synthesize a 1-cyclobutyl-THIQ derivative, cyclobutanecarboxaldehyde would be the key reagent.

Proposed Pictet-Spengler Synthesis of 1-Cyclobutyl-THIQ:

Caption: Proposed Pictet-Spengler reaction for 1-Cyclobutyl-THIQ synthesis.

Experimental Protocol: Pictet-Spengler Synthesis of this compound

-

Schiff Base Formation: To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add cyclobutanecarboxaldehyde (1.1 eq). The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding Schiff base. Water is removed by azeotropic distillation or with a drying agent like magnesium sulfate.

-

Cyclization: The solution containing the Schiff base is then treated with a protic acid (e.g., trifluoroacetic acid, hydrochloric acid) or a Lewis acid (e.g., boron trifluoride etherate) and heated to reflux for 4-12 hours.[6] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with an aqueous base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Grignard Addition to a Dihydroisoquinoline

An alternative and highly effective strategy involves the addition of a cyclobutyl organometallic reagent, such as cyclobutylmagnesium bromide (a Grignard reagent), to a 3,4-dihydroisoquinoline intermediate.[13][14][15] This method is particularly useful for accessing a variety of 1-substituted THIQs.

Proposed Grignard Synthesis of 1-Cyclobutyl-THIQ:

Caption: Proposed Grignard reaction for 1-Cyclobutyl-THIQ synthesis.

Experimental Protocol: Grignard Synthesis of this compound

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of cyclobutyl bromide (1.0 eq) in the same anhydrous solvent is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed, yielding a solution of cyclobutylmagnesium bromide.

-

Addition to Dihydroisoquinoline: A solution of 3,4-dihydroisoquinoline (prepared via a Bischler-Napieralski reaction followed by reduction, or other standard methods) in anhydrous THF is cooled to 0°C. The freshly prepared cyclobutylmagnesium bromide solution is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield the this compound.

Prospective Structure-Activity Relationships (SAR)

While specific SAR data for 1-cyclobutyl-THIQ derivatives is not yet widely available in the public domain, we can extrapolate potential trends based on the known SAR of other 1-substituted THIQ analogs and the principles of bioisosterism.

| Moiety | Position | Modification | Predicted Effect on Activity | Rationale |

| Cyclobutyl Ring | C1 | Replacement with smaller (cyclopropyl) or larger (cyclopentyl) cycloalkanes | Likely to significantly impact potency and selectivity. | The size and conformation of the C1 substituent are critical for optimal interaction with the target's binding pocket. |

| THIQ Core | C6, C7 | Introduction of electron-donating groups (e.g., -OCH3) | May enhance activity, particularly for CNS targets. | Electron-donating groups can increase the nucleophilicity of the aromatic ring, potentially influencing binding and permeability across the blood-brain barrier. |

| THIQ Core | C6, C7 | Introduction of electron-withdrawing groups (e.g., -Cl, -F) | May modulate activity and metabolic stability. | Halogen substitution can alter the electronic properties and lipophilicity of the molecule, influencing both target engagement and pharmacokinetic properties. |

| Nitrogen | N2 | Alkylation or acylation | Will likely alter the pharmacological profile. | The nature of the substituent on the nitrogen atom can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, often converting an agonist to an antagonist or vice versa. |

Potential Therapeutic Applications

The THIQ scaffold is a versatile platform for the development of drugs targeting a range of therapeutic areas. Based on the pharmacological profiles of structurally related THIQ derivatives found in the patent literature, 1-cyclobutyl-THIQ analogs are promising candidates for the following applications:

Orexin Receptor Antagonists for Sleep Disorders

Several patents describe tetrahydroisoquinoline derivatives as potent orexin receptor antagonists.[3][4][5][9][16][17] The orexin system plays a crucial role in the regulation of sleep and wakefulness, and its modulation is a validated therapeutic strategy for the treatment of insomnia. The unique conformational constraints imposed by the 1-cyclobutyl group could lead to novel orexin antagonists with improved potency, selectivity, and pharmacokinetic profiles.

Sources

- 1. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1764647A - Tetrahydroisoquinolyl acetamide derivatives for use as orexin receptor antagonists - Google Patents [patents.google.com]

- 4. US7951797B2 - Substituted diazepan orexin receptor antagonists - Google Patents [patents.google.com]

- 5. US8084464B2 - Tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. enamine.net [enamine.net]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9790208B2 - Crystalline salt form of (S)-(2-(6-chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone as orexin receptor antagonist - Google Patents [patents.google.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 12. name-reaction.com [name-reaction.com]

- 13. quora.com [quora.com]

- 14. bohr.winthrop.edu [bohr.winthrop.edu]

- 15. youtube.com [youtube.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. WO2001068609A1 - 1,2,3,4-tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]

"1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline" discovery and history

An In-Depth Technical Guide to 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline: Synthesis, History, and Potential Applications

Foreword for the Research Professional

This technical guide delves into the synthesis, historical context, and potential pharmacological relevance of this compound. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] While the broader family of 1-substituted THIQs has been extensively studied, specific historical details on the discovery of the 1-cyclobutyl analog are not prominently documented in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on established synthetic methodologies for analogous compounds and contextualizes its potential significance within the field of drug discovery.

The Tetrahydroisoquinoline Core: A Foundation of Pharmacological Significance

The 1,2,3,4-tetrahydroisoquinoline moiety is a foundational structural motif in a vast array of biologically active molecules.[2] Its rigid bicyclic framework serves as a versatile scaffold for the development of novel therapeutics targeting a wide range of diseases.[3] The substitution at the C-1 position is a common strategy to modulate the pharmacological activity of THIQ derivatives, leading to compounds with diverse therapeutic applications, including antihypertensive and anticancer agents.[4][5]

Genesis of a Scaffold: Key Synthetic Strategies

The construction of the 1-substituted tetrahydroisoquinoline core is primarily achieved through two classical and robust chemical transformations: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These methods have been refined over decades and remain the cornerstones for the synthesis of this important class of heterocyclic compounds.

The Pictet-Spengler Reaction: A Biomimetic Approach

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[6][7][8][9] The reaction is notable for its biomimetic nature, mimicking the biosynthetic pathways of many isoquinoline alkaloids.[7]

The versatility of the Pictet-Spengler reaction allows for the introduction of a wide variety of substituents at the 1-position by simply changing the aldehyde or ketone starting material.[10] For the synthesis of this compound, phenethylamine and cyclobutanecarboxaldehyde would be the logical precursors.

Diagram: The Pictet-Spengler Reaction Workflow

Caption: A generalized workflow for the Pictet-Spengler synthesis of this compound.

The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines

The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline scaffold. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline intermediate. Subsequent reduction of this intermediate furnishes the desired 1-substituted tetrahydroisoquinoline.

While this method is robust, it requires an additional reduction step to achieve the fully saturated heterocyclic ring. The choice between the Pictet-Spengler and Bischler-Napieralski reactions often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Experimental Protocol: Synthesis of this compound via the Pictet-Spengler Reaction

The following is a detailed, representative protocol for the synthesis of this compound, based on established procedures for similar 1-substituted THIQs.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Phenethylamine | Reagent | Sigma-Aldrich |

| Cyclobutanecarboxaldehyde | Reagent | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | ACS | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous | VWR |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | --- |

| Silica Gel | 230-400 mesh | --- |

Step-by-Step Procedure:

-

Reaction Setup: To a solution of phenethylamine (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxaldehyde (1.1 eq).

-

Acid Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical Properties and Characterization

| Property | Value |

| Molecular Formula | C₁₃H₁₇N |

| Molecular Weight | 187.28 g/mol |

| Appearance | Solid |

| InChI Key | BZKHQILNYWQRIO-UHFFFAOYSA-N |

Characterization of the synthesized compound would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Historical Context and Discovery

As previously noted, the specific discovery and historical timeline of this compound are not well-documented in major scientific databases. It is plausible that this compound was first synthesized as part of a larger library of 1-substituted tetrahydroisoquinolines in an academic or industrial research setting. The straightforward nature of its synthesis from commercially available starting materials suggests it may have been prepared on numerous occasions without being the primary focus of a dedicated publication.

Potential Pharmacological Applications: Orexin Receptor Antagonism

A patent from Actelion Pharmaceuticals Ltd. discloses a series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives as orexin receptor antagonists.[12][13] Orexin-A and Orexin-B are neuropeptides that regulate various physiological processes, including sleep-wake cycles and feeding behavior. Antagonists of orexin receptors are of significant interest for the treatment of sleep disorders, such as insomnia, as well as other conditions like eating disorders.[12]

While the patent does not explicitly name this compound, the claimed structures encompass a broad range of 1-substituted THIQs. This suggests that compounds with a cyclobutyl group at the 1-position could be of interest for their potential to modulate the orexin system. Further research would be required to synthesize and evaluate the specific activity of this compound as an orexin receptor antagonist.

Diagram: Potential Therapeutic Application

Caption: The potential mechanism of action for this compound as an orexin receptor antagonist.

Future Directions and Conclusion

This compound represents a specific member of a well-established and pharmacologically important class of compounds. While its individual history is not extensively detailed, its synthesis can be confidently approached using classical methods like the Pictet-Spengler reaction. The potential for this compound to act as an orexin receptor antagonist highlights a promising avenue for future research.

This guide provides a foundational understanding for researchers interested in exploring the synthesis and biological activity of this and related 1-substituted tetrahydroisoquinolines. Further investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic utility.

References

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). National Institutes of Health. Retrieved from [Link]

- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-9.

-

Weller, T., et al. (2005). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. European Patent Office. EP 1751111 B1. Retrieved from [Link]

- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents. (n.d.). Google Patents.

-

Singh, N., Pandey, J., & Anireddy, J. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(12). Retrieved from [Link]

-

Pictet–Spengler reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

- Weller, T., et al. (2005). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. Google Patents. WO2005118548A1.

- Tetrahydroisoquinoline compounds - US3227720A - Google Patents. (n.d.). Google Patents.

- 1-substituted tetrahydroisoquinoline compound - AU2008254061B2 - Google Patents. (n.d.). Google Patents.

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019). Bioorganic Chemistry, 88, 102938. Retrieved from [Link]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2020). Molecules, 25(23), 5768. Retrieved from [Link]

-

(PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (2009). Jordan Journal of Pharmaceutical Sciences, 2(1). Retrieved from [Link]

-

Pictet–Spengler reaction - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2019). DePaul Discoveries, 8(1). Retrieved from [Link]

-

Pictet-Spengler reaction - chemeurope.com. (n.d.). Chemeurope.com. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(22), 13246-13271. Retrieved from [Link]

-